

Spectroscopic Characterization of Pinacolone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pinacolone**

Cat. No.: **B1678379**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the key spectroscopic data for **Pinacolone** (3,3-dimethyl-2-butanone), a crucial intermediate and building block in organic synthesis. The document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **Pinacolone** is reliably achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **Pinacolone** ($C_6H_{12}O$), both 1H and ^{13}C NMR spectra are remarkably simple and diagnostic.

Table 1: 1H NMR Spectroscopic Data for **Pinacolone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.12	Singlet	3H	Methyl protons of the acetyl group (-C(=O)CH ₃)
1.12	Singlet	9H	Methyl protons of the tert-butyl group (-C(CH ₃) ₃)

Data acquired in CDCl₃ at 250 MHz.[1][2]

The ¹H NMR spectrum of **Pinacolone** displays two distinct singlets, confirming the presence of two sets of non-equivalent protons.[3] The absence of splitting (coupling) for both signals is due to the lack of adjacent protons on the neighboring carbon atoms.[3] The signal at approximately 2.1-2.2 ppm is characteristic of protons on a carbon adjacent to a ketone.[3]

Table 2: ¹³C NMR Spectroscopic Data for **Pinacolone**

Chemical Shift (δ) ppm	Carbon Assignment
214.3	C2 (Carbonyl, C=O)
44.3	C3 (Quaternary, -C(CH ₃) ₃)
26.3	C4, C5, C6 (tert-butyl methyls, -C(CH ₃) ₃)
24.6	C1 (Acetyl methyl, -CH ₃)

Data acquired in CDCl₃ at 62.5 MHz.[4][5]

The ¹³C NMR spectrum shows four distinct carbon environments. The most downfield signal at 214.3 ppm is characteristic of a ketone carbonyl carbon.[4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Pinacolone** is dominated by a strong absorption band characteristic of a ketone.

Table 3: Key IR Absorption Bands for **Pinacolone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H (sp ³) stretch
~1715	Very Strong	C=O (Ketone) stretch
~1370	Strong	C-H bend (tert-butyl group)

The most significant peak in the IR spectrum of **Pinacolone** is the very strong C=O stretching vibration found around 1715 cm⁻¹, which is definitive for a saturated ketone.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing structural features.

Table 4: Mass Spectrometry Data for **Pinacolone** (Electron Ionization)

m/z	Relative Intensity	Assignment
100	Moderate	[M] ⁺ (Molecular Ion)
57	100% (Base Peak)	[C(CH ₃) ₃] ⁺ (tert-butyl cation)
43	High	[CH ₃ CO] ⁺ (Acetyl cation)
41	High	[C ₃ H ₅] ⁺
29	Moderate	[C ₂ H ₅] ⁺

The molecular ion peak appears at an m/z of 100, confirming the molecular weight of **Pinacolone**.[9][10] The most abundant fragment, and therefore the base peak, is at m/z 57.[11] This corresponds to the highly stable tert-butyl cation, formed via alpha-cleavage adjacent to the carbonyl group.[11] Another significant alpha-cleavage product is the acetyl cation at m/z 43.[10]

Experimental Protocols

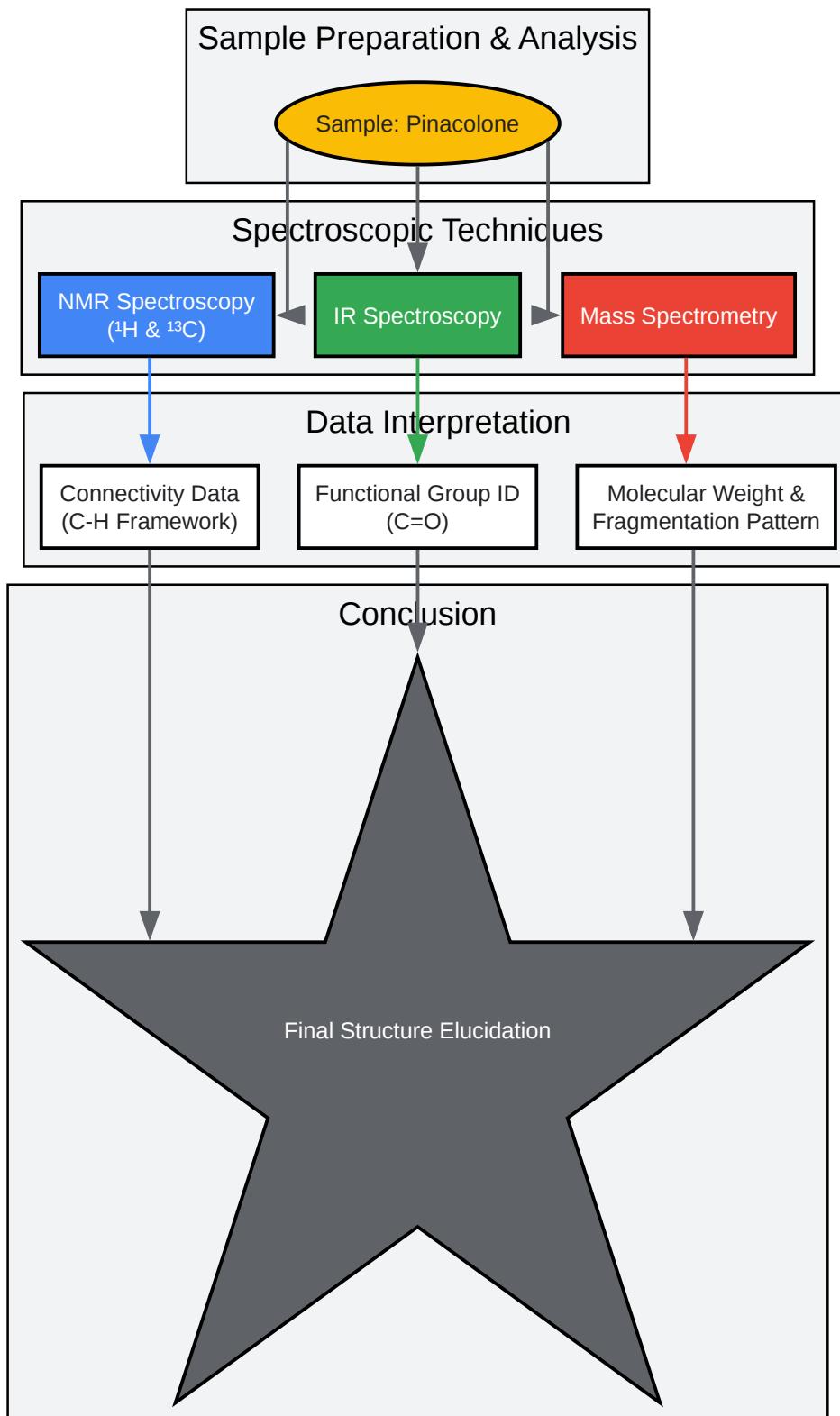
The following sections describe generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation: Dissolve an appropriate amount of **Pinacolone** (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3), in a small vial.[12][13]
- Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12] The final sample depth should be uniform.
- Instrument Setup: Insert the sample into the spectrometer's magnet.[14] Lock the spectrometer on the deuterium signal of the solvent.[6] The magnetic field is then shimmed to maximize homogeneity and improve resolution.[6]
- Data Acquisition:
 - For ^1H NMR, a standard single-pulse experiment is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled experiment (e.g., zpgc30) is used to produce a spectrum with singlets for each carbon.[6] A longer relaxation delay and a higher number of scans are required compared to ^1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.[15]
- Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform.[6] The resulting spectrum is then phased, baseline-corrected, and referenced. The solvent peak (e.g., CDCl_3 at 77.16 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS) is used for calibration.[6]

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

Pinacolone, being a liquid at room temperature, can be analyzed directly as a neat sample.


- Sample Preparation: Place one to two drops of pure **Pinacolone** onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[16][17]
- Cell Assembly: Place a second clean, dry salt plate on top of the first, creating a thin liquid film "sandwich" between them.[16][17] Ensure the liquid has spread evenly without air bubbles.
- Data Acquisition: Place the assembled plates into the sample holder of the FT-IR spectrometer.[16] Acquire a background spectrum of the empty instrument first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- Post-Analysis: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone, then return them to a desiccator for storage.[16][17]

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the **Pinacolone** sample into the mass spectrometer.[18] For a volatile liquid, this is often done via direct injection or through a gas chromatography (GC) system, which separates the sample from any impurities before it enters the mass spectrometer.[19]
- Ionization: In the ion source, the sample molecules in the gas phase are bombarded by a high-energy beam of electrons (typically 70 eV).[18] This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$), which can then undergo fragmentation.[18][20]
- Mass Analysis: The newly formed ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).[20] The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[20]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like **Pinacolone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Pinacolone [orgspectroscopyint.blogspot.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. studylib.net [studylib.net]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. homework.study.com [homework.study.com]
- 9. Pinacolone(75-97-8) MS [m.chemicalbook.com]
- 10. Pinacolone | C6H12O | CID 6416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pinacolone has a base peak in its mass spectrum at m/z 57. What is... | Study Prep in Pearson+ [pearson.com]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. sc.edu [sc.edu]
- 16. webassign.net [webassign.net]
- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of Pinacolone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678379#spectroscopic-data-for-pinacolone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com